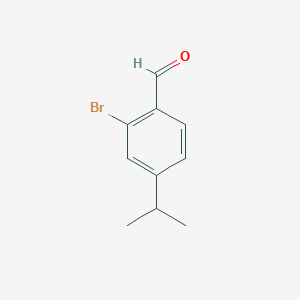

2-Bromo-4-isopropylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYCJXMPNYVBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromo-4-isopropylbenzaldehyde

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-isopropylbenzaldehyde

This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1] Its unique substitution pattern—featuring an aldehyde for further functionalization, a bulky isopropyl group, and a strategically placed bromine atom—makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed, mechanistically-grounded pathway for the synthesis of this key intermediate, designed for researchers and professionals in drug development.

Part 1: Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points to 4-isopropylbenzaldehyde (also known as cuminaldehyde) as the most practical starting material.[2][3] The core challenge lies in the regioselective introduction of a bromine atom at the C-2 position (ortho to the aldehyde).

Direct electrophilic bromination of 4-isopropylbenzaldehyde is synthetically challenging. The isopropyl group is an ortho, para-director, while the aldehyde group is a deactivating meta-director. Since the para position is blocked, electrophilic attack would likely yield a mixture of products, with significant formation of the undesired 3-bromo isomer. Therefore, a robust strategy is required to override the inherent electronic preferences of the substrate and achieve exclusive ortho-bromination. Modern synthetic methodology favors the use of a directing group to achieve such high regioselectivity via palladium-catalyzed C-H activation.[4][5][6]

This guide will focus on a highly efficient, three-step pathway that leverages a transient directing group to ensure the precise installation of the bromine atom.

Caption: Workflow for the directed synthesis of this compound.

Part 4: Detailed Experimental Protocols

The following protocols are adapted from established procedures for directed C-H functionalization of benzaldehydes. [4][5]

Protocol 1: Synthesis of 4-Isopropylbenzaldehyde O-methyloxime

-

To a solution of 4-isopropylbenzaldehyde (1.0 equiv.) in ethanol, add pyridine (2.0 equiv.) followed by methoxyamine hydrochloride (1.2 equiv.).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude O-methyloxime, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound O-methyloxime

-

In a reaction vessel, dissolve the 4-isopropylbenzaldehyde O-methyloxime (1.0 equiv.) in a suitable solvent such as acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.1 equiv.) and palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.).

-

Heat the mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to isolate the pure brominated oxime.

Protocol 3: Hydrolysis to this compound

-

Dissolve the purified this compound O-methyloxime (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of concentrated hydrochloric acid (HCl).

-

Stir the mixture at room temperature or gentle heat (e.g., 40 °C) for 4-8 hours until the reaction is complete as indicated by TLC.

-

Neutralize the reaction mixture with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Part 5: Data Summary

The following table summarizes the key compounds in this synthetic pathway.

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Isopropylbenzaldehyde | Starting Material | C₁₀H₁₂O | 148.20 |

| 4-Isopropylbenzaldehyde O-methyloxime | Intermediate 1 | C₁₁H₁₅NO | 177.24 |

| This compound O-methyloxime | Intermediate 2 | C₁₁H₁₄BrNO | 256.14 |

| This compound | Final Product | C₁₀H₁₁BrO | 227.10 [1] |

Note: Yields are subject to optimization and scale but are generally reported as good to excellent for each step in the cited literature.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through a modern, palladium-catalyzed C-H activation strategy. By employing an O-methyloxime as a transient directing group, this multi-step pathway overcomes the inherent regiochemical challenges of classical electrophilic aromatic substitution, providing a reliable and high-yielding route to this valuable synthetic intermediate. This approach exemplifies the power of directed C-H functionalization in contemporary organic synthesis, offering a self-validating system for producing highly functionalized aromatic building blocks with precision.

References

-

Delaunay, J., et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry, 76(15), 6414–6420. [Link]

-

Delaunay, J., et al. (2011). Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes. PubMed. [Link]

-

Delaunay, J., et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. Figshare. [Link]

-

He, G., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(6), 1450–1453. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). US4551558A - Bromination of substituted benzaldehydes.

- Google Patents. (n.d.). US8889920B2 - Process for preparing 4-isopropylcyclohexylmethanol.

-

PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Cuminaldehyde. Retrieved January 18, 2026, from [Link]

-

Hive Chemistry Discourse. (2004, July 5). Cumene by H2SO4 catalyzed Friedel-Crafts reaction. [Link]

-

ResearchGate. (n.d.). Friedel-Crafts alkylation of cumene. Retrieved January 18, 2026, from [Link]

-

Chemsrc. (2025, August 25). 4-Isopropylbenzaldehyde. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.

-

YouTube. (2018, November 13). Friedel-Crafts Acylation. [Link]

-

PMC. (2024, June 16). Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

-

AOBChem USA. (n.d.). 4-Bromo-2-isopropylbenzaldehyde. Retrieved January 18, 2026, from [Link]

-

Springer. (2025, October 6). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. [Link]

-

Patsnap Eureka. (n.d.). P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

ChemBK. (n.d.). 4-isopropylbenzaldehyde. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.

-

Patsnap Eureka. (n.d.). Synthetic method of p-bromobenzaldehyde. Retrieved January 18, 2026, from [Link]

-

TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

-

ResearchGate. (n.d.). Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid.... Retrieved January 18, 2026, from [Link]

-

SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. [Link]

Sources

- 1. This compound | C10H11BrO | CID 73553500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Cuminaldehyde - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

2-Bromo-4-isopropylbenzaldehyde chemical properties and structure

An In-depth Technical Guide to 2-Bromo-4-isopropylbenzaldehyde: Structure, Properties, and Synthetic Utility

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its trifunctional nature—featuring a reactive aldehyde group, a sterically influential isopropyl moiety, and a synthetically versatile bromine atom—makes it a compelling intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's structural characteristics, physicochemical properties, spectroscopic profile, and potential applications, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzene ring substituted with a bromo group at position 2, an isopropyl group at position 4, and a formyl (aldehyde) group at position 1. The ortho-bromo substituent exerts a significant steric and electronic influence on the adjacent aldehyde, which can modulate its reactivity compared to unsubstituted benzaldehydes.

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized in the table below, based on computed data from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 861897-63-4 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| IUPAC Name | 2-bromo-4-propan-2-ylbenzaldehyde | [1] |

| XLogP3 | 3.2 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 225.99933 Da | [1] |

Spectroscopic Profile and Structural Elucidation

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and isopropyl protons.

-

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the δ 9.8–10.4 ppm range.[3] Its chemical shift is influenced by the electron-withdrawing nature of the carbonyl and the adjacent bromine.

-

Aromatic Protons: Three protons on the benzene ring will appear in the δ 7.2–7.9 ppm region. Their splitting pattern will be complex due to their coupling relationships. The proton ortho to the aldehyde and meta to the bromine will likely be the most deshielded.

-

Isopropyl Group (-CH(CH₃)₂):

-

A septet for the single methine proton (-CH) around δ 3.0–3.3 ppm.

-

A doublet for the six equivalent methyl protons (-CH₃) around δ 1.2–1.3 ppm.

-

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (-CHO): The most downfield signal, expected around δ 190–192 ppm.

-

Aromatic Carbons: Six distinct signals in the δ 127–148 ppm range. The carbon bearing the bromine (C-Br) and the carbon of the aldehyde (C-CHO) will have characteristic shifts.

-

Isopropyl Carbons: Two signals; one for the methine carbon (~δ 34 ppm) and one for the two equivalent methyl carbons (~δ 23 ppm).

2.3. Infrared (IR) Spectroscopy

The IR spectrum is key for identifying the aldehyde functional group.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690–1715 cm⁻¹.[2] The conjugation with the aromatic ring and the presence of the ortho-bromo group will influence the exact frequency.

-

C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2820–2850 cm⁻¹ and 2720–2750 cm⁻¹.[2]

-

Aromatic C=C Stretch: Medium to weak bands in the 1450–1600 cm⁻¹ region.

-

C-H Stretch (Alkyl): Absorptions around 2850–3000 cm⁻¹.

| Spectroscopic Data (Predicted) | |

| Technique | Expected Key Signals |

| ¹H NMR | δ 9.8-10.4 (s, 1H, CHO), δ 7.2-7.9 (m, 3H, Ar-H), δ 3.0-3.3 (septet, 1H, CH), δ 1.2-1.3 (d, 6H, CH₃) |

| ¹³C NMR | δ 190-192 (CHO), δ 127-148 (Ar-C), δ ~34 (CH), δ ~23 (CH₃) |

| IR (cm⁻¹) | 1690-1715 (strong, C=O), 2720-2850 (weak, Aldehyde C-H), 2850-3000 (Alkyl C-H) |

Synthesis and Reactivity

3.1. Plausible Synthetic Routes

There is no single standardized synthesis for this compound in widely cited literature. However, a logical and field-proven approach would involve the formylation of a suitable precursor, such as 1-bromo-3-isopropylbenzene, or the bromination of 4-isopropylbenzaldehyde. A common strategy involves the ortho-lithiation and subsequent formylation of a protected bromo-isopropylbenzene derivative.

A representative synthetic workflow could be the bromination of 4-isopropylbenzaldehyde (cuminaldehyde).

Sources

An In-Depth Technical Guide to 2-Bromo-4-isopropylbenzaldehyde: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, substituted benzaldehydes are indispensable building blocks. Their utility stems from the dual reactivity of the aromatic ring and the aldehyde functional group, which allows for a diverse array of chemical transformations. 2-Bromo-4-isopropylbenzaldehyde is a key intermediate, offering three distinct points for molecular elaboration: the aldehyde, the ortho-positioned bromine atom, and the para-isopropyl group. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, chemical reactivity, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis.

Core Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 861897-63-4 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| IUPAC Name | 2-bromo-4-propan-2-ylbenzaldehyde | [1] |

| Monoisotopic Mass | 225.99933 Da | [1] |

Spectroscopic Profile (Predicted)

While experimental spectra for this specific compound are not widely published, a detailed prediction based on established principles of spectroscopy and data from analogous structures provides a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are critical for confirming the structure of the molecule. The predicted chemical shifts are detailed below. The aldehyde proton's downfield shift is characteristic, as are the signals for the isopropyl group and the distinct aromatic protons.

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~10.3 Singlet 1H Aldehyde (-CHO) Deshielded by the carbonyl and adjacent bromine. ~7.8 Doublet 1H Ar-H (ortho to -CHO) Influenced by the electron-withdrawing aldehyde and bromine. ~7.5 Doublet of doublets 1H Ar-H (meta to -CHO, ortho to -isopropyl) Coupling to two different neighboring protons. ~7.4 Singlet (or narrow doublet) 1H Ar-H (ortho to -Br) deshielded by the adjacent bromine. ~3.0 Septet 1H Isopropyl (-CH(CH₃)₂) Split by the six equivalent methyl protons. | ~1.25 | Doublet | 6H | Isopropyl (-CH(CH₃)₂) | Split by the single methine proton. |

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment Rationale ~191 Aldehyde (C=O) Characteristic for aromatic aldehydes. ~155 Aromatic C-isopropyl Quaternary carbon, downfield due to alkyl substitution. ~134 Aromatic C-CHO Quaternary carbon, downfield due to aldehyde group. ~133 Aromatic CH ~130 Aromatic CH ~128 Aromatic CH ~125 Aromatic C-Br Quaternary carbon, chemical shift influenced by bromine. ~34 Isopropyl CH | ~23 | Isopropyl CH₃ | |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium-Strong | C-H stretch (isopropyl) |

| ~2870, ~2770 | Medium (two bands) | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~830 | Strong | C-H bend (out-of-plane, indicative of 1,2,4-trisubstitution) |

Synthesis of this compound

While several synthetic routes are conceivable, a robust and scalable approach involves the formylation of a Grignard reagent derived from a readily available starting material. This method offers good control and generally provides acceptable yields. A plausible synthetic pathway is outlined below.

Sources

A Comprehensive Technical Guide to the Applications of 2-Bromo-4-isopropylbenzaldehyde in Organic Synthesis

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. 2-Bromo-4-isopropylbenzaldehyde, a bespoke building block, presents itself as a molecule of significant synthetic potential. Its unique trifecta of reactive sites—an aldehyde for nucleophilic additions and condensations, a bromine atom for a suite of cross-coupling reactions, and an isopropyl group influencing steric and electronic properties—renders it a highly versatile intermediate. This guide provides an in-depth exploration of the potential applications of this compound, offering field-proven insights and detailed protocols for its utilization in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors. While direct applications in blockbuster products may not be widely documented, the inherent reactivity of this molecule suggests a vast and underexplored synthetic territory.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO | |

| Molecular Weight | 227.10 g/mol | |

| IUPAC Name | 2-bromo-4-propan-2-ylbenzaldehyde | |

| CAS Number | 861897-63-4 |

Synthetic Approach: A Protocol for Preparation

Workflow for the Synthesis of this compound

Caption: Key transformations involving the aldehyde group.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. [1]By reacting this compound with a variety of phosphorus ylides, a diverse range of stilbene and styrene derivatives can be accessed. These products can be valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Protocol for a Generic Wittig Reaction:

-

Ylide Preparation:

-

To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equiv) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium hydride (1.05 equiv).

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide. The characteristic color change (often to deep red or orange) indicates ylide formation.

-

-

Olefination:

-

Cool the ylide solution to 0 °C and slowly add a solution of this compound (1.0 equiv) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The addition of organometallic reagents, such as Grignard reagents, to the aldehyde group provides a straightforward route to secondary alcohols. [2]These alcohols can serve as chiral building blocks or be further oxidized or substituted.

Protocol for a Generic Grignard Reaction:

-

Reaction Setup:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition:

-

Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv) via a dropping funnel, maintaining the temperature below 10 °C. Causality: The addition is exothermic; slow addition is necessary to control the reaction temperature and prevent side reactions.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting secondary alcohol by column chromatography.

-

Crossed-aldol condensation with a suitable ketone, particularly an acetophenone, can yield chalcone-like α,β-unsaturated ketones. [3]These structures are prevalent in many biologically active natural products and synthetic compounds.

Protocol for a Generic Aldol Condensation:

-

Reaction Mixture:

-

Dissolve this compound (1.0 equiv) and a ketone (e.g., acetophenone, 1.0 equiv) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

-

Base Addition:

-

Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0 equiv), to the stirred mixture.

-

Stir the reaction at room temperature for several hours until a precipitate forms.

-

-

Isolation:

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the base.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure α,β-unsaturated ketone.

-

Transformations via the Aryl Bromide Group

The aryl bromide functionality is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Caption: Key cross-coupling reactions of the aryl bromide group.

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds between aryl halides and organoboron compounds. [4]Coupling this compound with various arylboronic acids or esters can generate a library of biaryl aldehydes, which are important precursors for liquid crystals, polymers, and pharmaceuticals.

Protocol for a Generic Suzuki-Miyaura Coupling:

-

Reagent Setup:

-

In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

-

Reaction:

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography on silica gel.

-

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to substituted stilbenes and cinnamic aldehyde derivatives. [5][6]These compounds have applications in materials science and as pharmaceutical intermediates.

Protocol for a Generic Heck Reaction:

-

Reaction Components:

-

To a flask, add this compound (1.0 equiv), the alkene (e.g., styrene or an acrylate, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine, 2.0 equiv).

-

Add a polar aprotic solvent such as DMF or acetonitrile.

-

-

Execution:

-

Degas the mixture and heat under an inert atmosphere to 80-120 °C for 12-24 hours.

-

-

Isolation:

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography.

-

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, yielding substituted alkynyl arenes. [7][8]These are valuable intermediates for the synthesis of heterocycles, polymers, and natural products.

Protocol for a Generic Sonogashira Coupling:

-

Catalyst System:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a suitable solvent like THF or DMF.

-

Add a base, typically an amine such as triethylamine or diisopropylamine.

-

-

Alkyne Addition:

-

Add the terminal alkyne (1.2 equiv) to the mixture.

-

Stir at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

-

Purification:

-

Filter the reaction mixture through a pad of celite to remove the catalysts.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, coupling the aryl bromide with a primary or secondary amine. [2][9]This provides access to a wide range of substituted anilines, which are common motifs in pharmaceuticals and agrochemicals.

Protocol for a Generic Buchwald-Hartwig Amination:

-

Reaction Setup:

-

To a glovebox or a Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

-

Reaction:

-

Heat the mixture to 80-110 °C for 8-24 hours.

-

-

Work-up:

-

Cool the reaction, dilute with ether, and filter through celite.

-

Concentrate the filtrate and purify by column chromatography.

-

Potential Applications in Industry

The diverse reactivity of this compound positions it as a valuable intermediate in several key industries.

-

Pharmaceuticals: The aldehyde and bromide functionalities allow for the construction of complex scaffolds found in many bioactive molecules. For instance, the biaryl structures accessible via Suzuki coupling are present in a wide range of drugs. The ability to introduce nitrogen-containing heterocycles or amine functionalities through reactions like the Buchwald-Hartwig amination is also of high importance in medicinal chemistry.

-

Agrochemicals: Many modern pesticides and herbicides contain substituted aromatic rings. The versatile reactivity of this compound allows for the systematic modification of the benzene ring to fine-tune the biological activity and physical properties of potential agrochemical candidates. For example, Schiff bases derived from substituted benzaldehydes have shown promise as herbicides.

-

Materials Science: The extended conjugated systems that can be synthesized from this building block, such as stilbenes and alkynyl arenes, are of interest for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional organic materials.

Conclusion

This compound is a synthetically versatile building block with significant potential for the construction of a wide array of complex organic molecules. Its dual reactivity, stemming from the aldehyde and aryl bromide functionalities, allows for a broad range of transformations, including olefination, nucleophilic addition, condensation, and numerous palladium-catalyzed cross-coupling reactions. While specific, large-scale industrial applications may not yet be widely reported, the fundamental reactivity patterns and the value of the resulting molecular scaffolds in pharmaceuticals, agrochemicals, and materials science underscore the importance of this compound as a valuable tool for research and development professionals. The protocols and insights provided in this guide aim to empower scientists to unlock the full synthetic potential of this promising intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73553500, this compound. Retrieved January 18, 2026 from [Link].

- Heck, R. F. (1969). The Palladium(II)-Catalyzed Vinylic Hydrogen Substitution Reaction with Aryl, Benzyl, and Styryl Halides. Journal of the American Chemical Society, 91(24), 6707–6714.

- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581.

- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.

- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322–1324.

- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.

-

Organic Syntheses Procedure, 2-bromo-4-methylbenzaldehyde. (n.d.). Retrieved January 18, 2026, from [Link].

-

Meta Bromobenzaldehyde for Pharma Industry. (n.d.). Retrieved January 18, 2026, from [Link].

-

The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. (n.d.). Retrieved January 18, 2026, from [Link].

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Sonogashira, K. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link].

-

Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].

-

Magritek. (n.d.). The Aldol Condensation. Retrieved January 18, 2026, from [Link].

-

Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved January 18, 2026, from [Link].

-

Magritek. (n.d.). The Aldol Condensation. Retrieved January 18, 2026, from [Link].

- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. John Wiley & Sons.

-

Wikipedia contributors. (2023, October 28). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].

-

NROChemistry. (n.d.). Heck Coupling. Retrieved January 18, 2026, from [Link].

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. Retrieved January 18, 2026, from [Link].

-

Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 18, 2026, from [Link].

Sources

- 1. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 9. Best Purity Meta Bromobenzaldehyde for Pharma Industry [gunjalindustries.com]

An In-Depth Technical Guide to 2-Bromo-4-isopropylbenzaldehyde: Synthesis, Derivatives, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-bromo-4-isopropylbenzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the core molecule, the preparation of its key derivatives and analogs, and their emerging applications, with a focus on the causal reasoning behind experimental methodologies and the interpretation of technical data.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Benzaldehyde and its substituted derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules, from fragrances to active pharmaceutical ingredients (APIs).[1] The strategic placement of functional groups on the benzaldehyde scaffold allows for precise control over the steric and electronic properties of the molecule, thereby influencing its reactivity and biological activity. The this compound scaffold is of particular interest due to the presence of three key features:

-

The Aldehyde Group: A versatile functional group that can participate in a wide range of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations/reductions.[1]

-

The Bromo Substituent: An ortho-directing group that can be utilized in cross-coupling reactions to introduce further molecular complexity. Its electron-withdrawing nature also influences the reactivity of the aromatic ring and the aldehyde.

-

The Isopropyl Group: A bulky, lipophilic group at the para position that can enhance binding to biological targets and improve pharmacokinetic properties.

This guide will explore the synthesis of this core structure and its subsequent elaboration into a variety of derivatives with potential therapeutic applications.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway

The most logical and field-proven approach to the synthesis of this compound is a multi-step process starting from a commercially available substituted aniline. This method, adapted from the synthesis of 2-bromo-4-methylbenzaldehyde, offers high yields and a well-understood reaction mechanism.[2]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The potential for the generation of hazardous byproducts exists.[2]

Step 1: Preparation of 2-Bromo-4-isopropylbenzenediazonium chloride

-

To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-bromo-4-isopropylaniline (0.25 mole) and water (50 mL).

-

With vigorous stirring, slowly add concentrated hydrochloric acid (57 mL).

-

Cool the mixture to room temperature, then add crushed ice (100 g) to maintain the temperature between -5°C and +5°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (17.5 g, 0.25 mole) in water (25 mL) dropwise, ensuring the temperature remains within the specified range.

-

After the addition is complete, continue stirring for 15 minutes.

-

Neutralize the solution to Congo red paper by adding a solution of hydrated sodium acetate (22 g) in water (35 mL).

Step 2: Synthesis of this compound

-

In a separate three-necked flask, prepare a 10% solution of formaldoxime by heating paraformaldehyde (11.5 g, 0.38 mole) and hydroxylamine hydrochloride (26.3 g, 0.38 mole) in water (170 mL) until a clear solution is obtained. Add hydrated sodium acetate (51 g, 0.38 mole) and gently reflux for 15 minutes.

-

To the formaldoxime solution, add hydrated cupric sulfate (6.5 g, 0.026 mole), sodium sulfite (1.0 g, 0.0079 mole), and a solution of hydrated sodium acetate (160 g) in water (180 mL).

-

Maintain the temperature of this mixture at 10-15°C with a cold-water bath and stir vigorously.

-

Slowly introduce the previously prepared diazonium salt solution below the surface of the formaldoxime solution.

-

After the addition is complete, continue stirring for one hour.

-

Acidify the mixture with concentrated hydrochloric acid (230 mL) and gently reflux for 2 hours.

-

Perform steam distillation to isolate the product.

-

Saturate the distillate with sodium chloride and extract with diethyl ether.

-

Wash the ethereal extracts with 10% sodium bicarbonate solution and then with saturated sodium chloride solution.

-

Dry the ether layer over anhydrous sodium sulfate, evaporate the solvent, and purify the resulting aldehyde via its bisulfite addition product or by vacuum distillation.[2]

Spectroscopic Characterization

Expected Spectroscopic Data for this compound:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aldehyde proton (CHO): Singlet, δ 9.8-10.2 ppm. Aromatic protons: A complex multiplet or distinct signals in the range of δ 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Isopropyl proton (CH): Septet, δ 2.9-3.3 ppm. Isopropyl methyl protons (CH₃): Doublet, δ 1.2-1.4 ppm. |

| ¹³C NMR | Aldehyde carbon (C=O): δ ~190 ppm. Aromatic carbons: Multiple signals in the range of δ 125-155 ppm. Isopropyl methine carbon (CH): δ ~34 ppm. Isopropyl methyl carbons (CH₃): δ ~23 ppm. |

| IR (Infrared) Spectroscopy | C=O stretch (aldehyde): Strong absorption band around 1700-1710 cm⁻¹. C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹. Aromatic C=C stretches: Bands in the region of 1600-1450 cm⁻¹. C-Br stretch: Absorption in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (226.0 g/mol for ⁷⁹Br and 228.0 g/mol for ⁸¹Br, in a roughly 1:1 ratio). Fragmentation: Loss of the aldehyde group (-29) and the isopropyl group (-43) would be expected. |

Derivatives and Analogs: Expanding the Chemical Space

The this compound scaffold is a versatile starting material for the synthesis of a wide array of derivatives. The aldehyde and bromo functionalities serve as handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reactions at the Aldehyde Group

The carbonyl group of this compound is a prime site for nucleophilic addition and condensation reactions.

Caption: Key reactions at the aldehyde group of this compound.

-

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the aldehyde produces a secondary alcohol. This reaction is fundamental for introducing a new carbon-carbon bond and increasing molecular complexity.[6]

-

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) is a powerful method for the synthesis of alkenes, in this case, stilbene analogs. The stereochemistry of the resulting alkene is dependent on the nature of the ylide.[7]

-

Condensation Reactions: Condensation with primary amines or hydrazines yields Schiff bases (imines) or hydrazones, respectively. These derivatives are important intermediates in the synthesis of nitrogen-containing heterocyclic compounds and have shown a range of biological activities.[2]

Reactions Involving the Bromo Substituent

The bromine atom on the aromatic ring is a key functional group for cross-coupling reactions, allowing for the introduction of various substituents at the 2-position.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters is a highly efficient method for forming carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzaldehydes and their derivatives are prevalent in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzaldehyde derivatives. For instance, a series of benzyloxybenzaldehyde derivatives have shown significant activity against the HL-60 leukemia cell line, with some compounds exhibiting potency in the low micromolar range.[8] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest. While specific data for this compound derivatives is limited, the structural similarities to other active compounds suggest this scaffold as a promising starting point for the design of novel anticancer agents.

A study on cuminaldehyde (4-isopropylbenzaldehyde) derivatives, specifically Schiff bases, demonstrated significant cytotoxic activity. For example, the compound NS-1B showed an IC50 value of 20.6 µg/mL.[2] This highlights the potential of the isopropylbenzaldehyde core in developing cytotoxic agents.

Table of Cytotoxicity Data for Cuminaldehyde Derivatives:

| Compound | Structure | Cytotoxicity (IC50, µg/mL) |

| NS-1B | N-(4-Isopropylbenzylidene)-3-chlorobenzenamine | 20.6 |

| NS-7B | N-(4-Isopropylbenzylidene)-2-chloro-4-nitrobenzenamine | 26.1 |

Data from Singh et al. (2025)[2]

Anti-inflammatory Activity

Derivatives of brominated benzaldehydes have also shown promise as anti-inflammatory agents. A study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde demonstrated its ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[9] The mechanism of action was attributed to the inhibition of the NF-κB and MAPK signaling pathways.[9] This suggests that the bromo-benzaldehyde scaffold could be a valuable template for developing new anti-inflammatory drugs.

Caption: Simplified signaling pathway showing the anti-inflammatory mechanism of a bromo-benzaldehyde derivative.

Antimicrobial Activity

Schiff base derivatives of cuminaldehyde have been shown to possess significant antimicrobial activity.[2] For example, the compound NS-7B exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Escherichia coli.[2] This indicates that derivatization of the aldehyde group can lead to potent antimicrobial agents.

Table of Antimicrobial Activity Data for a Cuminaldehyde Derivative:

| Compound | Microorganism | MIC (µg/mL) |

| NS-7B | Escherichia coli | 6.25 |

Data from Singh et al. (2025)[2]

Conclusion and Future Directions

This compound is a strategically important synthetic intermediate with considerable potential for the development of novel therapeutic agents. Its versatile reactivity allows for the generation of diverse libraries of derivatives, and preliminary data on analogous compounds suggest promising anticancer, anti-inflammatory, and antimicrobial activities.

Future research in this area should focus on:

-

Optimization of the synthesis of the core molecule to improve yields and reduce the use of hazardous reagents.

-

Systematic exploration of the structure-activity relationships of its derivatives to identify key structural features responsible for biological activity.

-

Elucidation of the precise mechanisms of action of the most potent compounds to guide further drug development efforts.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this compound and its derivatives, with the ultimate goal of developing new and effective therapeutic agents.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

-

Reddy, M. V. R., et al. (2008). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 16(15), 7358-7365. Retrieved from [Link]

-

Singh, P., et al. (2025). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Journal of the Iranian Chemical Society, In Press. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

-

Rahman, M. M., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 7), e20250612. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Spectroscopy International. (2014, November 22). Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data. Retrieved from [Link]

-

Kim, A. R., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 31(1), 123. Retrieved from [Link]

Sources

- 1. This compound | C10H11BrO | CID 73553500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]

- 5. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. massbank.eu [massbank.eu]

- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Substituted Benzaldehydes: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities of substituted benzaldehydes, a class of aromatic aldehydes that have garnered significant attention in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the nuances of how structural modifications to the benzaldehyde scaffold influence its pharmacological effects is paramount. This document moves beyond a mere recitation of facts to provide a synthesized understanding of the structure-activity relationships (SAR), mechanisms of action, and the practical methodologies for evaluating the therapeutic potential of these versatile compounds.

Introduction: The Chemical Versatility and Biological Promise of Substituted Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold for a vast array of derivatives with a broad spectrum of biological activities. These compounds are not only prevalent in nature, contributing to the flavor and fragrance of many plants, but also represent a privileged starting point for the synthesis of novel therapeutic agents.[1][2] The ease of substitution on the benzene ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, which in turn dictates the compound's interaction with biological targets.[3] This guide will delve into the key therapeutic areas where substituted benzaldehydes have shown considerable promise: antimicrobial, antioxidant, and anticancer activities.

Antimicrobial and Antifungal Activity: Disrupting Microbial Defenses

Substituted benzaldehydes have emerged as a promising class of antimicrobial and antifungal agents, often acting through mechanisms that compromise the pathogen's ability to counteract oxidative stress.

Mechanism of Action: Targeting Cellular Antioxidation

A primary mechanism underlying the antimicrobial and antifungal activity of many substituted benzaldehydes is the disruption of the pathogen's cellular antioxidation systems. These compounds can act as redox-active agents, interfering with key enzymes like superoxide dismutase and glutathione reductase, which are essential for mitigating the damaging effects of reactive oxygen species (ROS). This disruption of redox homeostasis leads to an accumulation of ROS, causing damage to cellular components and ultimately leading to cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of substituted benzaldehydes is significantly influenced by the nature and position of substituents on the aromatic ring. A critical determinant of activity is the presence of hydroxyl (-OH) groups.

-

Hydroxylation: The presence of hydroxyl groups on the benzene ring is crucial for antimicrobial activity.[4] Dihydroxybenzaldehydes, for instance, have demonstrated significant activity against a range of pathogenic bacteria.[3][5]

-

Positional Isomerism: The position of the hydroxyl group is a key factor. Studies have revealed that an ortho-hydroxyl group often enhances antifungal activity.

-

Halogenation and Other Electron-Withdrawing Groups: The introduction of halogens (e.g., chlorine) or other electron-withdrawing groups can also modulate antimicrobial efficacy.[6]

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted benzaldehydes against various microbial strains.

| Compound | Microorganism | MIC Value | Reference |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500 mg/L | [3] |

| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500 mg/L | [3] |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | 15.62-31.25 μmol/L | [6] |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 μmol/L | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[1][7]

Causality Behind Experimental Choices: This method is preferred for its efficiency in testing a range of concentrations simultaneously and its quantitative nature, providing a clear endpoint (the lowest concentration with no visible growth). The use of a 96-well plate format allows for high-throughput screening.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

-

Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the substituted benzaldehyde in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock solution to the first well of a row.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.[9]

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a negative control well containing only broth) with 100 µL of the prepared bacterial inoculum.

-

Include a positive control well (broth with inoculum but no compound) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.[4]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

-

Optionally, the absorbance at 600 nm can be read using a microplate reader to quantify bacterial growth.

-

Antioxidant Activity: Scavenging Free Radicals

Many substituted benzaldehydes, particularly those with hydroxyl groups, exhibit potent antioxidant activity.[7] This property is crucial as oxidative stress is implicated in a wide range of diseases.

Mechanism of Action: Hydrogen Atom Donation

The primary mechanism of antioxidant action for phenolic benzaldehydes is their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the radical chain reaction.[10] The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy.

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of substituted benzaldehydes is intricately linked to their molecular structure.

-

Number and Position of Hydroxyl Groups: Dihydroxybenzaldehydes are generally more potent antioxidants than their monohydroxy counterparts.[7] The relative positions of the hydroxyl groups influence the stability of the resulting radical and thus the antioxidant activity.

-

Electron-Donating Substituents: The presence of electron-donating groups on the aromatic ring can enhance the antioxidant activity by stabilizing the phenoxyl radical.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and simple method for evaluating the antioxidant capacity of compounds.[10][11]

Causality Behind Experimental Choices: The DPPH radical is a stable free radical, which makes the assay reproducible and convenient. The color change upon reduction by an antioxidant is easily quantifiable using a spectrophotometer.

Step-by-Step Methodology:

-

Preparation of DPPH Solution:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM.[12] This solution should be freshly prepared and protected from light.

-

-

Preparation of Test Compound and Standard Solutions:

-

Prepare a stock solution of the substituted benzaldehyde in the same solvent as the DPPH solution.

-

Perform serial dilutions to obtain a range of concentrations for testing.

-

Prepare a series of dilutions of a known antioxidant standard, such as ascorbic acid or Trolox, for comparison.[10]

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well and mix gently.

-

Include a control well containing the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.[11]

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[10]

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Anticancer Activity: Inducing Programmed Cell Death

A significant area of research for substituted benzaldehydes is their potential as anticancer agents.[11][13][14] Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.[3][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Substituted benzaldehydes can exert their anticancer effects through multiple mechanisms, with the induction of apoptosis (programmed cell death) being a prominent pathway.[2][14][15] This can involve:

-

Mitochondrial Pathway: Some benzaldehyde derivatives can induce the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[14]

-

Caspase Activation: The apoptotic cascade often involves the activation of caspases, a family of proteases that execute the cell death program.[15]

-

Cell Cycle Arrest: In addition to inducing apoptosis, some compounds can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation.[14]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted benzaldehydes is highly dependent on the substitution pattern.

-

Hydrophobicity and Substituent Position: The hydrophobicity and the position of substituents on the benzene ring are critical determinants of cytotoxicity.[13]

-

Specific Moieties: The addition of certain chemical moieties, such as benzyloxy groups, can significantly enhance anticancer activity.[14] For example, 2-[(3-methoxybenzyl)oxy]benzaldehyde has shown potent activity against the HL-60 cell line.[14]

Data Presentation: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected substituted benzaldehydes against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2-Hydroxy-3-methoxybenzaldehyde | OVCAR-8 (Ovarian) | 0.36 | [3] |

| 2,3-Dichlorobenzaldehyde | HL-60 (Leukemia) | 4.75 | [3] |

| 2-(benzyloxy)benzaldehyde | HL-60 (Leukemia) | Significant activity at 1-10 µM | [14] |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | Most potent in the series | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][16]

Causality Behind Experimental Choices: This assay is based on the principle that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the substituted benzaldehyde in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

-

Incubation:

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

-

-

MTT Addition and Incubation:

-

After the treatment period, add a sterile MTT solution (typically 5 mg/mL in PBS, diluted in serum-free medium) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

-

-

Solubilization of Formazan:

-

Carefully remove the MTT-containing medium.

-

Add a solubilizing agent, such as DMSO or a specialized solubilization solution, to each well to dissolve the purple formazan crystals.[16]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

-

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

General Experimental Workflow for Screening Biological Activity

Caption: A generalized workflow for the synthesis, screening, and optimization of substituted benzaldehydes as potential therapeutic agents.

Simplified Apoptotic Pathway Induced by a Bioactive Benzaldehyde

Caption: A simplified representation of the intrinsic apoptotic pathway that can be triggered by bioactive substituted benzaldehydes in cancer cells.

Conclusion and Future Directions

Substituted benzaldehydes represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as antimicrobial, antioxidant, and anticancer agents, coupled with the potential for synthetic modification, makes them a compelling area for continued research. Future efforts should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The methodologies outlined in this guide provide a robust framework for the systematic evaluation and advancement of substituted benzaldehydes from promising lead compounds to potential clinical candidates.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). [Link]

-

Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2011). PubMed Central. [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2015). PubMed. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). PubMed. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

-

Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PubMed Central. [Link]

-

ABTS Radical Scavenging Assay Method. Scribd. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

-

CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará. [Link]

-

Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. ResearchGate. [Link]

-

Antioxidant Assays. ResearchGate. [Link]

-

The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. (2023). MDPI. [Link]

-

ABTS Tree Radical Scavenging Activity Assay Kit. Sunlong Biotech. [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (2015). PubMed. [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorio.ufc.br [repositorio.ufc.br]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

- 15. mdpi.com [mdpi.com]

- 16. clyte.tech [clyte.tech]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4-isopropylbenzaldehyde

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 2-Bromo-4-isopropylbenzaldehyde (CAS No. 861897-63-4), a key intermediate in pharmaceutical research and complex organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causality-driven understanding of the requisite safety protocols. The principles outlined here are grounded in the known reactivity and toxicological profiles of closely related aromatic aldehydes and halogenated compounds, establishing a self-validating system of laboratory safety.

Compound Profile and Hazard Analysis

This compound is a substituted aromatic aldehyde. Its molecular structure, featuring a bromine atom and an isopropyl group on the benzene ring, dictates its reactivity and toxicological profile. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, a robust safety protocol can be constructed by analyzing the hazards of its structural analogues, such as 4-isopropylbenzaldehyde and various brominated benzaldehydes.[1][2][3][4][5]

The primary hazards are associated with the aldehyde functional group, which can be readily oxidized and may cause irritation, and the halogenated aromatic component, which imparts potential toxicity and environmental persistence.[4][5]

Anticipated GHS Hazard Classification (Based on Analogues)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[4] |

Note: This classification is inferred from structurally similar compounds and should be treated as a precautionary guideline.

Physicochemical Properties (Computed)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO | PubChem[6] |

| Molecular Weight | 227.10 g/mol | PubChem[6] |

| XLogP3 | 3.2 | PubChem[6] |

| Boiling Point | Data not available | |

| Melting Point | Data not available |

Risk Assessment and Control Workflow

A systematic approach to risk assessment is paramount when handling any chemical intermediate. The following workflow provides a logical progression from initial assessment to the implementation of control measures.

Caption: Risk Assessment Workflow for this compound.

Core Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the primary defense against chemical exposure and incidents.

Engineering Controls: The First Line of Defense

The causality behind using specific engineering controls lies in containing the chemical at its source, thereby minimizing the potential for inhalation and dermal exposure.

-

Primary Handling: All weighing and transfers of this compound must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood provides critical protection against the inhalation of any fine particulates or aerosols that may be generated.

-

Ventilation: Ensure the laboratory has a high rate of air exchange. General laboratory ventilation serves as a secondary control to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical. The choice of PPE is dictated by the anticipated hazards of skin, eye, and respiratory irritation.[3][4]

-

Hand Protection: Wear chemically resistant gloves. Nitrile or butyl rubber gloves are recommended.[3] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] When handling larger quantities or when there is a risk of splashing, a full-face shield should be worn in addition to goggles.

-

Body Protection: A standard laboratory coat must be worn and kept fully fastened. For larger scale operations, a chemically resistant apron is advisable.

-

Respiratory Protection: Under normal handling conditions within a fume hood, a respirator is not typically required.[2] However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge should be available.

Storage Requirements: Ensuring Stability and Safety

The stability of halogenated aromatic aldehydes can be compromised by improper storage conditions.[5]

-

Container: Keep the compound in its original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2][5]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and reactive metals.[4][5] The aldehyde group can be oxidized, and the carbon-bromine bond can react with strong bases or metals. Store acids and bases in separate cabinets.

-

Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Experimental Workflow: A Step-by-Step Guide

This protocol outlines the safe transfer and preparation of a solution of this compound for a typical synthetic reaction.

Objective: To safely weigh and dissolve 5 grams of this compound.

Materials:

-

This compound

-

Appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Glassware (beaker, graduated cylinder, stirrer)

-

Spatula

-

Weighing paper/boat

-

Analytical balance

Protocol:

-

Preparation:

-

Don all required PPE (lab coat, safety goggles, nitrile gloves).

-

Ensure the chemical fume hood sash is at the appropriate working height.

-

Place all necessary equipment inside the fume hood.

-

-

Weighing:

-

Tare the analytical balance with a clean weigh boat.

-

Carefully open the container of this compound. Avoid creating dust.

-

Using a clean spatula, transfer approximately 5 grams of the solid to the weigh boat.

-

Securely close the primary container immediately after dispensing.

-

-

Dissolution:

-

Place the weigh boat containing the compound into a clean, dry beaker.

-

Measure the required volume of solvent using a graduated cylinder.

-

Slowly add the solvent to the beaker containing the solid.